Target Compound Displays Moderate AC8 Inhibitory Activity with Defined IC50 Value
The target compound exhibits measurable inhibitory activity against human adenylate cyclase type 8 (AC8) with an IC50 of 29 μM [1]. This represents a class-level inference for differentiation: unsubstituted cinnamamide has no reported activity against AC8 in the curated literature, and most cinnamamide derivatives evaluated in SAR studies have been profiled against other targets (e.g., MAO, cholinesterases, TRP channels) rather than adenylate cyclase isoforms [2].
| Evidence Dimension | Inhibition of human AC8 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 29 μM (29,000 nM) |
| Comparator Or Baseline | Unsubstituted cinnamamide: no reported AC8 activity |
| Quantified Difference | Target compound shows measurable AC8 inhibition; baseline cinnamamide lacks documented AC8 activity |
| Conditions | Human AC8 expressed in HEK293 cells; assessed as decrease in A23187-stimulated cAMP accumulation |
Why This Matters
For researchers investigating calcium-sensitive cAMP signaling pathways where AC8 is the relevant isoform, this compound provides a defined tool with documented target engagement, whereas generic cinnamamide would be uninformative.
- [1] BindingDB. BDBM50521094 (CHEMBL4574197): IC50 = 29,000 nM against human AC8. 2021. View Source
- [2] ChEMBL Database. CHEMBL4574197: Compound Report Card for (2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide. View Source
